molecular formula C21H28N2O5S2 B215450 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

Cat. No. B215450
M. Wt: 452.6 g/mol
InChI Key: WTLGJLISKBCKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide, also known as BDP, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that is commonly used as a pharmacological tool to study various biological processes.

Mechanism of Action

2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide is believed to exert its pharmacological effects through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the regulation of acid-base balance in the body and are involved in various biological processes. By inhibiting carbonic anhydrase enzymes, 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide can alter the pH balance in cells and tissues, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide in lab experiments is its specificity. 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide is a highly specific inhibitor of carbonic anhydrase enzymes and does not affect other enzymes or biological processes. This makes it an ideal tool for studying the role of carbonic anhydrase enzymes in various biological processes. However, one of the limitations of using 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide is its potential toxicity. 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been shown to be toxic to certain cell types and may not be suitable for all types of experiments.

Future Directions

There are several potential future directions for the use of 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide in scientific research. One potential direction is the development of new sulfonamide-based compounds that are more effective and less toxic than 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide. Another potential direction is the use of 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide may also have potential applications in the field of biotechnology, particularly in the development of biosensors and other diagnostic tools.

Synthesis Methods

The synthesis of 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide involves the reaction of benzylsulfonyl chloride with N-(4-aminophenyl)-2,2-dipropylacetamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide.

Scientific Research Applications

2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been used in a wide range of scientific research applications. It has been used as a tool to study the role of sulfonamide-based compounds in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. 2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has also been used to study the mechanism of action of sulfonamide-based compounds and their effects on biological processes.

properties

Product Name

2-(benzylsulfonyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

Molecular Formula

C21H28N2O5S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-(dipropylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C21H28N2O5S2/c1-3-14-23(15-4-2)30(27,28)20-12-10-19(11-13-20)22-21(24)17-29(25,26)16-18-8-6-5-7-9-18/h5-13H,3-4,14-17H2,1-2H3,(H,22,24)

InChI Key

WTLGJLISKBCKQN-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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